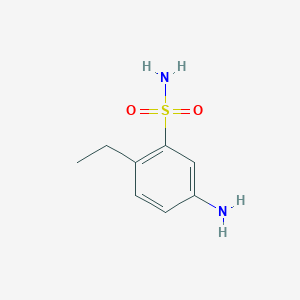

5-Amino-2-ethylbenzene-1-sulfonamide

Descripción

Historical Discovery and Nomenclature Evolution

The historical development of this compound must be understood within the broader context of sulfonamide discovery and development that began in the early twentieth century. The foundational work in sulfonamide chemistry traces back to 1908, when Austrian chemist Paul Josef Jakob Gelmo first prepared sulfanilamide as part of his doctoral dissertation at the Technische Hochschule of Vienna. This pioneering research established the fundamental synthetic approaches that would later enable the development of numerous sulfonamide derivatives, including the specific compound under examination.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the compound is officially designated as 5-amino-2-ethylbenzenesulfonamide. This nomenclature precisely describes the molecular architecture, indicating the presence of an amino group at the 5-position and an ethyl substituent at the 2-position of the benzene ring, with the sulfonamide functional group attached at the 1-position. The evolution of this systematic naming convention reflects the increasing sophistication in chemical taxonomy that developed throughout the twentieth century as the number of known sulfonamide compounds expanded dramatically.

The German physician Gerhard Domagk's groundbreaking work in 1935 with Prontosil marked a pivotal moment in sulfonamide research that influenced subsequent compound development. Domagk collaborated with chemists Fritz Mietzsch and Josef Klarer, whose combined efforts in testing synthetic dyes for infectious disease applications ultimately led to the recognition of sulfonamides as effective antimicrobial agents. This historical foundation provided the conceptual framework for developing more specialized sulfonamide derivatives, including compounds with specific substitution patterns like those found in this compound.

The nomenclature evolution also reflects the transition from trade names and common designations to standardized chemical nomenclature systems. Early sulfonamide research often employed descriptive names based on biological activity or synthetic origin, but the increasing complexity of sulfonamide derivatives necessitated more precise chemical identification systems. The current systematic name for this compound represents the culmination of these nomenclature developments, providing unambiguous identification of the compound's structural features and enabling precise communication within the scientific community.

Position in the Benzenesulfonamide Chemical Family

This compound occupies a distinctive position within the extensive benzenesulfonamide chemical family, characterized by specific structural modifications that differentiate it from related compounds. The benzenesulfonamide family encompasses a vast array of compounds sharing the fundamental benzenesulfonamide core structure, with variations in substitution patterns, functional groups, and stereochemical arrangements. Within this family, compounds are classified based on their substitution patterns, biological activities, and synthetic accessibility, creating a complex taxonomic system that reflects both chemical relationships and practical applications.

The structural relationship between this compound and other family members can be illustrated through comparative analysis with closely related compounds. For instance, 5-amino-2-methylbenzenesulfonamide, bearing the Chemical Abstracts Service number 6973-09-7, differs only in the alkyl substituent at the 2-position, having a methyl group instead of an ethyl group. This structural similarity provides insight into structure-activity relationships and demonstrates how subtle modifications can influence chemical properties and potential applications.

The amino substitution at the 5-position represents a critical structural feature that places this compound within a specific subset of benzenesulfonamides. Research has shown that amino-substituted benzenesulfonamides often exhibit enhanced binding capabilities and modified chemical reactivity compared to their unsubstituted counterparts. The strategic placement of the amino group at the 5-position creates opportunities for hydrogen bonding interactions and provides a site for potential chemical modifications, expanding the synthetic versatility of the compound.

The ethyl substitution at the 2-position contributes to the hydrophobic character of the molecule and influences its overall three-dimensional structure. Comparative studies with related compounds have demonstrated that alkyl substituents at the 2-position can significantly affect molecular properties, including solubility, stability, and binding affinity. The specific choice of an ethyl group rather than smaller or larger alkyl substituents reflects optimization considerations that balance various chemical and physical properties.

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| This compound | 1094938-11-0 | C8H12N2O2S | 200.26 | Ethyl at 2-position |

| 5-Amino-2-methylbenzenesulfonamide | 6973-09-7 | C7H10N2O2S | 186.23 | Methyl at 2-position |

| 2-Aminobenzenesulfonamide | 3306-62-5 | C6H8N2O2S | 172.21 | No alkyl substitution |

The position of this compound within the broader sulfonamide family also reflects its potential role in contemporary chemical research. Modern sulfonamide research has expanded beyond traditional antimicrobial applications to include enzyme inhibition, particularly carbonic anhydrase inhibitors, and various pharmaceutical applications. The specific structural features of this compound position it as a potentially valuable building block for developing novel compounds with enhanced properties or specialized applications.

Structure

2D Structure

Propiedades

IUPAC Name |

5-amino-2-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(9)5-8(6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUOFLJPVCJTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

5-Amino-2-ethylbenzene-1-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme. This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria.

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid. By binding to the dihydropteroate synthetase enzyme, it inhibits the incorporation of PABA into the folic acid molecule, thereby preventing the synthesis of folic acid.

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of DNA in bacteria. This leads to the inability of the bacteria to replicate, resulting in bacteriostatic activity.

Pharmacokinetics

This could potentially lead to long residence times in both water and soil matrices.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth due to the disruption of DNA synthesis. This makes it an effective antibacterial compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high resistance to biodegradation may lead to long residence times in various environments. This persistence in the environment could potentially lead to unintentional exposure of various organisms and even impact human health.

Análisis Bioquímico

Biochemical Properties

5-Amino-2-ethylbenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses and metabolic processes. Additionally, it can affect cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations within the cell. These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.

Actividad Biológica

5-Amino-2-ethylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article synthesizes findings from various studies to elucidate the compound's biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. The presence of the amino group enhances its solubility and biological activity.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. A study evaluating various sulfonamide derivatives demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the agar-dilution method, with results indicating effective inhibition at concentrations below 100 µM against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | < 100 |

| Escherichia coli | < 100 |

| Klebsiella pneumoniae | < 100 |

| Pseudomonas aeruginosa | < 100 |

Antioxidant Activity

The antioxidant potential of this compound was assessed through DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicated moderate antioxidant activity, with IC50 values ranging from 0.66 to 1.75 mM. The presence of specific substituents significantly influenced the radical scavenging activity, highlighting the importance of structural modifications in enhancing biological efficacy .

Anticancer Activity

Recent studies have explored the anticancer properties of sulfonamides, including this compound. Research focusing on its effect on various cancer cell lines revealed that it can inhibit cell proliferation and induce apoptosis. For instance, compounds derived from this sulfonamide showed promising results in reducing the viability of cancer cell lines such as MDA-MB-231 and HT-29 under hypoxic conditions .

Case Study: Inhibition of Cancer Cell Viability

In a controlled study, the compound demonstrated a dose-dependent inhibition of cell viability in MG-63 osteosarcoma cells. The inhibitory effects were more pronounced under hypoxic conditions compared to normoxia, suggesting potential applications in targeting tumor microenvironments .

The mechanism underlying the biological activity of this compound involves its interaction with key enzymes and cellular pathways:

- Inhibition of Dihydropteroate Synthase : As a sulfonamide, it competes with para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.

- Reactive Oxygen Species (ROS) Production : Studies indicate that treatment with this compound leads to increased ROS production in cancer cells, contributing to oxidative stress and subsequent apoptosis .

Future Directions

The ongoing research into this compound suggests its potential as a lead compound for drug development across various therapeutic areas. Further investigations into its structure–activity relationship (SAR) could yield derivatives with enhanced efficacy and reduced toxicity.

Table 2: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

5-Amino-2-ethylbenzene-1-sulfonamide functions as a competitive antagonist of p-aminobenzoic acid (PABA), inhibiting the dihydropteroate synthetase enzyme involved in folic acid synthesis. This mechanism disrupts DNA synthesis in bacteria, making it a potential candidate for antimicrobial therapies. Studies have demonstrated its effectiveness against various bacterial strains, highlighting its role as a sulfonamide antibiotic.

Antiviral Properties

Recent research has identified this compound as an inhibitor of influenza virus replication. It has shown potent activity against different strains of influenza A, including H1N1 and H5N1. The compound's ability to decrease viral mRNA levels without significantly affecting cellular RNA suggests its potential as a lead compound for antiviral drug development .

Cancer Research

In the context of cancer therapy, this compound is being investigated for its effects on PRMT5, a protein implicated in various cancers. By selectively targeting PRMT5 in cancer cells with specific genetic deletions, this compound may provide new avenues for therapeutic intervention .

Biochemical Research

Enzyme Inhibition Studies

This sulfonamide has been extensively studied for its interactions with various enzymes. It can inhibit critical metabolic pathways by binding to enzyme active sites, thereby altering cellular metabolism and gene expression. For instance, it has been shown to modulate inflammatory response pathways by influencing gene expression related to inflammation.

Cellular Effects

The compound impacts cellular functions by altering signaling pathways and metabolic processes. It has been observed to affect cell viability and proliferation in vitro, particularly in models of inflammatory diseases and cancers .

Environmental Applications

Biodegradation Studies

Research indicates that this compound exhibits high resistance to biodegradation, leading to prolonged environmental persistence. Its potential impact on soil and water ecosystems is under investigation, particularly regarding its effects on microbial communities and nutrient cycling.

Data Summary Table

Case Studies

Case Study 1: Antiviral Efficacy Against Influenza A

A study demonstrated that this compound significantly reduced viral mRNA levels in A549 lung epithelial cells infected with H3N2 influenza virus. The results suggest that this compound could be developed into a broad-spectrum antiviral agent effective against multiple influenza subtypes .

Case Study 2: Inhibition of PRMT5 in Cancer Cells

Research focused on the selective inhibition of PRMT5 by this sulfonamide revealed promising results in preclinical models of cancers with MTAP deletions. The compound's ability to induce synthetic lethality highlights its potential as a targeted cancer therapy .

Comparación Con Compuestos Similares

5-Amino-2-methylbenzenesulfonamide (CAS: 6973-09-7)

Structural Differences :

Key Distinctions :

- The ethyl group in the target compound introduces steric hindrance and lipophilicity compared to the methyl analog. This may enhance membrane permeability but reduce aqueous solubility.

- The higher molecular weight of the ethyl derivative (200.26 vs. 186.23) could influence pharmacokinetic properties, such as metabolic stability .

4-Amino-3-nitrobenzenesulfonamide (CAS: 2360-19-2)

Structural Differences :

Key Distinctions :

5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide (CAS: 380569-71-1)

Structural Differences :

Key Distinctions :

- The bromine atom introduces halogen bonding capabilities, which can improve binding affinity in drug-receptor interactions.

- The methoxy group enhances electron-donating effects, contrasting with the electron-neutral ethyl group in the target compound .

Comparative Data Table

Research Findings and Implications

Nitro and bromo substituents in other analogs introduce distinct electronic profiles, making them suitable for targeting specific enzymatic pathways (e.g., nitro groups in antibiotic sulfonamides) .

Synthetic Challenges :

- Alkyl-substituted sulfonamides (ethyl/methyl) are typically synthesized via sulfonation of corresponding anilines, but steric hindrance from ethyl groups may require optimized reaction conditions .

Métodos De Preparación

Sulfonation of Aromatic Precursors

The initial step in preparing 5-amino-2-ethylbenzene-1-sulfonamide generally involves sulfonation of a substituted aromatic compound such as p-nitrotoluene or para-nitroethylbenzene derivatives. The sulfonation introduces the sulfonyl chloride or sulfonic acid group at the desired position on the aromatic ring.

- Starting Material: Para-nitrotoluene or para-nitroethylbenzene

- Sulfonating Agent: Chlorosulfonic acid (ClSO3H)

- Solvent: Chlorobenzene, dichloromethane, chloroform, or mixtures including carbon tetrachloride

- Conditions: Stirring at 100–150 °C for several hours; stirring speed 800–100 rpm

- Work-up: Addition of water (0.3–0.4 volumes relative to organic solvent) to quench and wash the reaction mixture multiple times to remove excess chlorosulfonic acid and impurities, followed by phase separation and concentration to isolate the sulfonyl chloride intermediate

This step yields 2-ethyl-5-nitrobenzenesulfonyl chloride (analogous to 2-methyl-5-nitrobenzenesulfonyl chloride in related compounds) with high purity and minimal byproducts due to the high reactivity and selectivity of chlorosulfonic acid in sulfonation reactions.

Amination via Catalytic Hydrogenation

The nitro group introduced in the aromatic ring is subsequently reduced to an amino group, converting the nitrobenzenesulfonyl chloride intermediate into the target this compound.

- Starting Material: 2-ethyl-5-nitrobenzenesulfonyl chloride

- Catalyst: Palladium on carbon (Pd/C), palladium hydroxide on carbon, or Raney nickel

- Amination Agent: Ammonia water (aqueous ammonia)

- Solvent: Methanol, ethanol, isopropanol, ethylene glycol, ethyl acetate, acetone, tetrahydrofuran, or acetonitrile

- Conditions: Hydrogenation at 0–150 °C, pressure 0.1–2.0 MPa, for 3–24 hours

- Work-up: Washing with water to remove impurities, concentration, ethanol washing, dissolution in triethylamine, further washing, and final concentration to obtain the pure sulfonamide

This catalytic hydrogenation step is efficient, yielding light yellow solid sulfonamide with high purity. The reaction is carried out under controlled temperature and pressure to ensure complete reduction while minimizing side reactions.

Summary of Preparation Process Parameters

| Step | Reagents/Materials | Conditions | Notes |

|---|---|---|---|

| Sulfonation | p-Nitroethylbenzene, chlorosulfonic acid | 100–150 °C, stirring 800–100 rpm | Organic solvent: chlorobenzene or similar; water washes to remove acid |

| Amination (Hydrogenation) | 2-ethyl-5-nitrobenzenesulfonyl chloride, Pd/C catalyst, ammonia water | 0–150 °C, 0.1–2.0 MPa H2, 3–24 h | Solvent choice flexible; post-reaction washing and purification steps critical |

Research Findings and Industrial Considerations

- The use of chlorosulfonic acid in sulfonation is favored due to its high activity and selectivity, leading to fewer byproducts and a shorter synthetic route.

- Water washing after sulfonation effectively removes excess chlorosulfonic acid, improving product purity.

- Catalytic hydrogenation with Pd/C or Raney nickel is efficient and adaptable to various solvents, enabling flexibility in process optimization.

- Reaction parameters such as temperature, pressure, and catalyst loading significantly influence yield and purity.

- Purification steps involving ethanol washing and triethylamine dissolution enhance the isolation of the final sulfonamide product.

- The described method is scalable and suitable for industrial production due to its relatively straightforward operations and high product purity.

Alternative Synthetic Strategies and Green Chemistry Perspectives

While the above classical method remains prevalent, recent advances in sulfonamide synthesis emphasize greener and more sustainable approaches:

- Catalytic Oxidative Coupling: Methods involving catalytic oxidation of thiols with amines under mild, metal-free conditions have been developed to form sulfonamides via S–N bond construction. These methods avoid harsh reagents like chlorosulfonic acid and reduce environmental impact.

- Photoredox Catalysis and Electrochemical Methods: Emerging techniques use light or electricity to drive sulfonamide formation, offering mild conditions and improved functional group tolerance.

- Avoidance of Sulfonyl Chlorides: Direct amidation of sulfonic acids or sulfinic acid salts with amines under catalytic conditions is under active research to circumvent the use of corrosive chlorosulfonic acid and hazardous intermediates.

These newer methods, while promising, are generally more suited to fine chemical synthesis and may require further development for large-scale industrial application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.